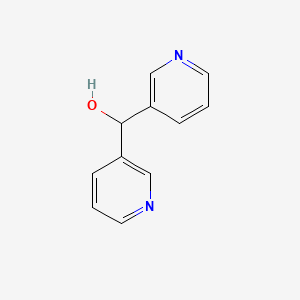

Di(pyridin-3-yl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

dipyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8,11,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDJTQNGTXDZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461893 | |

| Record name | Dipyridin-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89667-15-2 | |

| Record name | Dipyridin-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Di(pyridin-3-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to di(pyridin-3-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and materials science. The guide focuses on two primary, mechanistically distinct approaches: the Grignard reaction and the reduction of a ketone precursor. A detailed analysis of the underlying chemical principles, causality behind experimental choices, and self-validating protocols are presented. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis and characterization of this important scaffold.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a key structural element in a variety of pharmacologically active compounds and functional materials. The pyridine rings offer sites for hydrogen bonding and metal coordination, while the methanol linkage provides a crucial point for further functionalization. The unique electronic properties and steric arrangement of this scaffold make it an attractive target for the development of novel therapeutics and advanced materials. A robust and well-understood synthetic methodology is therefore paramount for enabling further research and application.

Synthetic Strategies and Mechanistic Insights

Two principal and strategically different routes for the synthesis of this compound will be discussed in detail:

-

Route 1: Carbon-Carbon Bond Formation via Grignard Reaction. This classic organometallic approach involves the nucleophilic addition of a pyridyl Grignard reagent to a pyridine-3-carboxaldehyde or a related ester.

-

Route 2: Reduction of Di(pyridin-3-yl)methanone. This method relies on the reduction of the corresponding ketone, offering an alternative pathway that can be advantageous depending on the availability of starting materials.

Route 1: The Grignard Reaction Approach

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound synthesis, it involves the reaction of a 3-pyridylmagnesium halide with an electrophilic carbonyl compound, typically pyridine-3-carbaldehyde or an ester of nicotinic acid.

The reaction proceeds through the following key steps:

-

Formation of the Grignard Reagent: 3-Bromopyridine is reacted with magnesium metal in an anhydrous ether solvent (typically THF or diethyl ether) to form 3-pyridylmagnesium bromide. The magnesium inserts into the carbon-bromine bond, creating a highly polarized carbon-magnesium bond, which effectively acts as a source of a nucleophilic 3-pyridyl carbanion. It is crucial to maintain strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.[1]

-

Nucleophilic Attack: The nucleophilic carbon of the 3-pyridylmagnesium bromide attacks the electrophilic carbonyl carbon of pyridine-3-carbaldehyde. This addition breaks the pi bond of the carbonyl group, forming a magnesium alkoxide intermediate.

-

Protonation (Work-up): The reaction mixture is quenched with a protic source, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final this compound product.

dot graph "Grignard_Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Grignard Reaction Mechanism for this compound Synthesis", labelloc=t, fontsize=16, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 1: Grignard Reaction Mechanism.

-

Anhydrous Conditions: The high basicity of the Grignard reagent necessitates the exclusion of water and other protic species to prevent its decomposition.[1]

-

Choice of Solvent: Ethereal solvents like THF and diethyl ether are crucial as they solvate the magnesium center of the Grignard reagent, stabilizing it and preventing aggregation.

-

Initiation of Grignard Formation: The reaction between magnesium and 3-bromopyridine can sometimes be sluggish to initiate. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.

-

Temperature Control: The formation of the Grignard reagent is exothermic and is typically performed at room temperature or with gentle heating. The subsequent reaction with the aldehyde is often carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

-

Challenges with Pyridine Scaffolds: The presence of the basic nitrogen atom in the pyridine ring can complicate Grignard reactions. The nitrogen can coordinate to the magnesium of the Grignard reagent, potentially altering its reactivity. Furthermore, the acidity of the protons on the pyridine ring can lead to side reactions if a strong, non-hindered organolithium base were used for deprotonation instead of Grignard formation. However, the formation of the Grignard reagent from the halo-pyridine is generally a reliable method.[2]

Route 2: Reduction of Di(pyridin-3-yl)methanone

An alternative and often high-yielding approach is the reduction of the corresponding ketone, di(pyridin-3-yl)methanone. This method is particularly useful if the ketone is readily available or easily synthesized.

Di(pyridin-3-yl)methanone can be synthesized via several methods, including the reaction of 3-lithiopyridine with ethyl nicotinate.[3]

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of ketones to secondary alcohols. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.

-

Nucleophilic Attack by Hydride: The borohydride anion (BH₄⁻) acts as a source of nucleophilic hydride. The hydride attacks the carbonyl carbon of di(pyridin-3-yl)methanone, leading to the formation of an alkoxide intermediate.

-

Protonation: In a protic solvent like methanol or ethanol, the alkoxide intermediate is protonated by the solvent to yield the final this compound product. One molecule of sodium borohydride can, in principle, reduce four molecules of the ketone.

dot graph "Reduction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Reduction of Di(pyridin-3-yl)methanone Mechanism", labelloc=t, fontsize=16, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 2: Ketone Reduction Mechanism.

-

Choice of Reducing Agent: Sodium borohydride is preferred over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) for its greater functional group tolerance and safer handling. It will selectively reduce the ketone in the presence of many other functional groups.[4]

-

Solvent: Protic solvents such as methanol or ethanol are commonly used for sodium borohydride reductions as they also serve as the proton source for the final step.

-

Temperature: The reaction is typically carried out at room temperature or with gentle cooling to control the reaction rate.

-

Work-up: A simple aqueous work-up is usually sufficient to isolate the product.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of related diaryl methanols.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 1.2 g | 0.05 |

| 3-Bromopyridine | 158.00 | 7.9 g (5.3 mL) | 0.05 |

| Pyridine-3-carbaldehyde | 107.11 | 5.35 g (4.7 mL) | 0.05 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Saturated aq. NH₄Cl | - | 50 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

Preparation of the Grignard Reagent:

-

Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen atmosphere.

-

Place the magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add 20 mL of anhydrous THF to the flask.

-

In the dropping funnel, prepare a solution of 3-bromopyridine in 30 mL of anhydrous THF.

-

Add a small portion (approximately 5 mL) of the 3-bromopyridine solution to the magnesium suspension. If the reaction does not start (indicated by bubbling and a gentle reflux), add a small crystal of iodine.

-

Once the reaction has initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Pyridine-3-carbaldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve pyridine-3-carbaldehyde in 50 mL of anhydrous THF and add this solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[6]

-

Expected Yield: 60-70%

Protocol 2: Synthesis via Reduction of Di(pyridin-3-yl)methanone

This protocol is based on standard procedures for the reduction of ketones.[7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Di(pyridin-3-yl)methanone | 184.19 | 9.2 g | 0.05 |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.9 g | 0.05 |

| Methanol | - | 100 mL | - |

| Water | - | 100 mL | - |

| Ethyl Acetate | - | 150 mL | - |

| Anhydrous Na₂SO₄ | - | As needed | - |

Procedure:

-

Reduction Reaction:

-

In a round-bottom flask, dissolve di(pyridin-3-yl)methanone in 100 mL of methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution over 15 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 100 mL of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Expected Yield: 85-95%

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted): The ¹H NMR spectrum is expected to show signals for the aromatic protons of the two pyridine rings and a singlet for the methine proton. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The aromatic region will likely show complex multiplets due to the coupling between the pyridine protons.

-

¹³C NMR (predicted): The ¹³C NMR spectrum will show signals for the carbon atoms of the pyridine rings and a signal for the carbinol carbon.

Conclusion

The synthesis of this compound can be effectively achieved through either a Grignard reaction or the reduction of di(pyridin-3-yl)methanone. The choice of route will depend on the availability of starting materials, desired scale, and the specific requirements of the research. Both methods, when performed with careful attention to experimental detail, provide reliable access to this important heterocyclic compound. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this compound in their scientific endeavors.

References

- 1. cerritos.edu [cerritos.edu]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. CN110357853B - Synthesis method of (R, S-) nicotine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-Pyridinemethanol(100-55-0) 13C NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

physicochemical properties of di(pyridin-3-yl)methanol

An In-depth Technical Guide to the Physicochemical Properties of Di(pyridin-3-yl)methanol

Abstract: this compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science, primarily owing to its role as a bidentate ligand and a structural motif in biologically active molecules. Despite its importance, a comprehensive guide to its physicochemical properties is notably absent in the current literature. This technical guide addresses this gap by providing a detailed overview of the predicted properties of this compound, grounded in data from structurally similar compounds. More critically, this document serves as a practical manual for researchers, offering robust, step-by-step protocols for the empirical determination of its key physicochemical characteristics, including melting point, solubility, and pKa. By integrating theoretical predictions with detailed experimental methodologies, this guide aims to be an essential resource for scientists engaged in the synthesis, characterization, and application of this compound.

Introduction and Molecular Structure

This compound, with the chemical formula C₁₁H₁₀N₂O, possesses a unique structure featuring two pyridine rings linked by a central hydroxymethylene bridge. The nitrogen atoms in the pyridine rings act as hydrogen bond acceptors and sites of protonation, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This combination of features suggests its utility as a versatile building block in supramolecular chemistry and as a ligand for metal complexes.

While specific experimental data for this compound is sparse, we can predict its properties by drawing comparisons with analogous structures such as diphenyl-pyridin-3-yl-methanol and pyridin-3-ylmethanol. This guide will present these predicted values and, more importantly, detail the rigorous experimental procedures required to validate them.

Molecular Attributes:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | N/A |

| Molecular Weight | 186.214 g/mol | [1] |

| InChI Key | DCDJTQNGTXDZGK-UHFFFAOYSA-N | [1] |

Synthesis Pathway

A common and effective method for the synthesis of diarylmethanols involves the reaction of an organometallic reagent with a suitable carbonyl compound. For this compound, a logical approach is the Grignard reaction, where 3-bromopyridine is converted into a Grignard reagent, which then reacts with a nicotinic acid ester, such as ethyl nicotinate.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted , based on data from analogous compounds. These values should be considered estimates pending experimental verification.

| Property | Predicted Value | Basis for Prediction and Rationale |

| Melting Point (°C) | 105 - 115 | Based on the melting point of diphenyl-pyridin-3-yl-methanol (112-113 °C)[2]. The replacement of phenyl rings with pyridine rings is expected to maintain a similar solid-state packing efficiency. |

| Boiling Point (°C) | > 400 | The boiling point will be significantly high due to the molecular weight and strong intermolecular hydrogen bonding. Predicted to be similar to or higher than related diaryl methanols[2]. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol, Chloroform) | The pyridine nitrogens and hydroxyl group allow for some aqueous solubility, but the two aromatic rings will limit it. "Like dissolves like" principle suggests solubility in polar organic solvents[3]. |

| pKa | ~4.5 - 5.5 and ~12-13 | Two pKa values are expected. The first corresponds to the protonation of the pyridine nitrogen atoms (pKa of pyridine is ~5.2). The second, higher pKa corresponds to the deprotonation of the methanol hydroxyl group, similar to the predicted pKa of diphenyl-pyridin-3-yl-methanol (~12.06)[2]. |

Experimental Determination of Physicochemical Properties

This section provides detailed protocols for the experimental determination of the core physicochemical properties. The trustworthiness of these methods lies in their widespread adoption and the inclusion of validation steps.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range[4].

-

Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus[5].

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This saves time in subsequent, more precise measurements[4].

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C per minute)[6].

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂[7].

-

Validation: Perform at least two more measurements to ensure consistency.

Caption: Workflow for melting point determination by the capillary method.

Solubility Determination

Solubility is a fundamental property influencing bioavailability and formulation. The shake-flask method is a gold-standard technique for determining equilibrium solubility[8].

-

Solvent Selection: Prepare a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO).

-

Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial[8].

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[9].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Shake-flask method workflow for solubility determination.

pKa Determination

The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor binding. For this compound, potentiometric titration is a highly accurate method.

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent if solubility is low. A concentration of around 0.01 M is typical.

-

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the pH electrode and a magnetic stir bar into the sample solution.

-

Titration: Begin stirring the solution. Add a standardized titrant (e.g., 0.1 M HCl to determine the pKa of the pyridine nitrogens, followed by 0.1 M NaOH to determine the pKa of the hydroxyl group) in small, precise increments (e.g., 0.05 mL) using a burette[10].

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone or the midpoint of the steep inflection in the first derivative plot[11]. The two expected pKa values will manifest as two distinct buffer regions and equivalence points.

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic and Structural Characterization

Final confirmation of the identity and structure of synthesized this compound requires a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show distinct signals for the aromatic protons on the pyridine rings, a singlet for the methine proton (CH-OH), and a broad singlet for the hydroxyl proton (OH), which would be exchangeable with D₂O. The chemical shifts of the pyridine protons would be influenced by the position relative to the nitrogen atom[12].

-

¹³C NMR: Would confirm the number of unique carbon environments, including the methine carbon and the carbons of the two pyridine rings.

-

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the alcohol group. C-N and C=C stretching vibrations from the pyridine rings would appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 186.214.

-

X-ray Crystallography: If suitable single crystals can be grown, this technique would provide unambiguous confirmation of the molecular structure, as well as detailed information about bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state[13].

Conclusion

This compound is a compound of considerable scientific interest, yet its fundamental physicochemical properties remain largely uncharacterized in the public domain. This technical guide provides a foundational framework for researchers by offering well-grounded predictions of its key properties and, more importantly, presenting detailed, validated protocols for their experimental determination. The methodologies outlined for synthesis, purification, and analysis are designed to ensure scientific integrity and reproducibility. By following these guidelines, researchers can confidently generate the high-quality data needed to unlock the full potential of this compound in drug development and materials science.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. diphenyl-pyridin-3-yl-methanol CAS#: 19490-91-6 [amp.chemicalbook.com]

- 3. education.com [education.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. westlab.com [westlab.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. pennwest.edu [pennwest.edu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

The Elucidation of Di(pyridin-3-yl)methanol: A Spectroscopic Guide for Researchers

Abstract

Introduction: The Structural Significance of Di(pyridin-3-yl)methanol

The unique arrangement of two electron-deficient pyridine rings connected to a central carbinol carbon in this compound (Figure 1) imparts a distinct set of chemical and physical properties. The nitrogen atoms in the pyridine rings act as hydrogen bond acceptors and coordination sites for metal ions, while the hydroxyl group can participate in hydrogen bonding and serve as a reactive handle for further chemical modifications. Understanding the precise three-dimensional structure, conformational flexibility, and electronic distribution is crucial for predicting its reactivity and designing new applications. Spectroscopic techniques offer a powerful, non-destructive means to probe these molecular features.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information regarding the chemical environment of each atom.

Theoretical ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the pyridine ring protons, the methine proton, and the hydroxyl proton.

-

Pyridine Protons: Due to the electronegativity of the nitrogen atom, the protons on the pyridine rings will resonate in the aromatic region (typically δ 7.0-9.0 ppm). The protons ortho to the nitrogen (positions 2 and 6) are the most deshielded and will appear at the highest chemical shift. The symmetry of the molecule (assuming free rotation around the C-C bonds) would lead to four distinct signals for the eight pyridine protons.

-

Methine Proton (-CHOH): The proton on the carbinol carbon is expected to appear as a singlet in the region of δ 5.5-6.0 ppm. Its chemical shift will be influenced by the electron-withdrawing nature of the two pyridine rings.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

Theoretical ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will reveal the number of unique carbon environments. For this compound, six distinct signals are anticipated:

-

Pyridine Carbons: Five signals corresponding to the carbons of the pyridine rings. The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded.

-

Methine Carbon (-CHOH): A single signal for the carbinol carbon, typically in the range of δ 70-80 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural interpretation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Filter the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) correspond to the C-H stretching vibrations of the pyridine rings.

-

C-H Stretch (Aliphatic): The C-H stretch of the methine group will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretches (Aromatic): A series of sharp to medium intensity bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

-

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region is expected for the C-O single bond of the alcohol.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural confirmation.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₁H₁₀N₂O = 186.21 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for this molecule would likely involve:

-

Loss of a hydrogen atom ([M-H]⁺).

-

Loss of the hydroxyl group ([M-OH]⁺).

-

Cleavage of the C-C bonds between the methine carbon and the pyridine rings, leading to pyridyl-containing fragments.

-

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or Electron Impact (EI) ionization.

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (typically in methanol or acetonitrile).

-

Infuse the solution directly into the ESI source at a low flow rate.

Data Acquisition (ESI):

-

Ionization Mode: Positive ion mode is typically used for pyridine-containing compounds.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Data Summary and Interpretation

Although specific experimental data is not currently available, the expected spectroscopic data for this compound can be summarized as follows:

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Methine proton (δ 5.5-6.0 ppm, singlet), Hydroxyl proton (variable, broad singlet). |

| ¹³C NMR | Pyridine carbons (δ 120-150 ppm), Methine carbon (δ 70-80 ppm). |

| IR Spectroscopy | O-H stretch (3200-3600 cm⁻¹, broad), Aromatic C-H stretch (>3000 cm⁻¹), Aromatic C=N/C=C stretches (1400-1600 cm⁻¹), C-O stretch (1000-1200 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak at m/z 186. Fragmentation corresponding to loss of H, OH, and pyridyl moieties. |

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, is essential for its unambiguous structural characterization. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to acquire and interpret the requisite data. The insights gained from such an analysis will be instrumental in advancing the application of this promising molecule in drug development and materials science.

A Comprehensive Technical Guide to the Solubility of Di(pyridin-3-yl)methanol in Common Solvents

Foreword

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is a cornerstone of successful formulation, process development, and preclinical assessment. Di(pyridin-3-yl)methanol, a molecule of significant interest due to its structural motifs prevalent in medicinal chemistry and materials science, presents a unique solubility profile. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound in a range of common laboratory solvents. We will delve into the molecular characteristics that govern its solubility and present robust, validated protocols for its empirical determination.

Molecular Structure and Predicted Solubility Profile

This compound possesses a distinctive molecular architecture that dictates its interactions with various solvents. The presence of two pyridine rings introduces aromaticity and the potential for π-π stacking interactions. The nitrogen atoms within these rings act as hydrogen bond acceptors and can be protonated in acidic media, significantly influencing solubility. Centrally located, the hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This combination of a polar hydroxyl group and two moderately polar pyridine rings suggests a nuanced solubility behavior.

Based on the principle of "like dissolves like," we can predict the general solubility of this compound:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The ability of the hydroxyl group and pyridine nitrogens to form hydrogen bonds with protic solvents suggests that this compound will exhibit favorable solubility in this class of solvents. In aqueous solutions, the solubility is expected to be pH-dependent; protonation of the pyridine nitrogens in acidic conditions should enhance solubility. Bipyridines, which are structurally related, are generally described as being slightly soluble in water.[1] The presence of the hydroxyl group in this compound is expected to increase its aqueous solubility compared to simple bipyridines.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of this compound. Structurally similar compounds, such as 4,4'-dicarboxy-2,2'-bipyridine, are soluble in polar aprotic solvents like DMSO and DMF.[2] Therefore, this compound is anticipated to be readily soluble in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the two pyridine rings and the hydroxyl group, this compound is expected to have limited solubility in nonpolar solvents. This is consistent with the general behavior of polar organic molecules.[3]

The following table summarizes the predicted qualitative solubility of this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | Hydrogen bonding with the hydroxyl group and pyridine nitrogens. Solubility in water is likely pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble | Dipole-dipole interactions and hydrogen bonding with the hydroxyl group. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | Mismatch in polarity between the solute and solvent. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section details robust and validated protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid understanding of the solubility profile across a range of solvents.

Protocol:

-

Preparation: Dispense approximately 1-2 mg of this compound into a series of small, clear glass vials.

-

Solvent Addition: To each vial, add 0.5 mL of a selected solvent.

-

Agitation: Vigorously shake or vortex each vial for 60 seconds at a consistent ambient temperature (e.g., 25 °C).

-

Observation: Visually inspect each vial for the presence of undissolved solid.

-

Classification: Classify the solubility as "freely soluble" (no visible particles), "sparingly soluble" (some undissolved solid remains), or "insoluble" (the majority of the solid remains undissolved).

This initial screening helps in selecting appropriate solvents for more rigorous quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed as the concentration of the dissolved solid in the solvent (e.g., in mg/mL or mol/L).

The experimental workflow for the shake-flask method is illustrated in the diagram below.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound. A comprehensive understanding of these is crucial for accurate and reproducible measurements.

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature. It is therefore critical to control and report the temperature at which solubility is determined.

-

pH: The basic nature of the pyridine nitrogens means that the solubility of this compound in aqueous media will be pH-dependent. In acidic solutions, the nitrogens will be protonated, forming pyridinium salts which are generally more water-soluble. Simple solubility tests in acidic and basic solutions can provide valuable information.[5][6]

-

Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form of this compound being used.

The interplay of these factors is visualized in the following diagram.

Caption: Key Factors Influencing the Solubility of this compound.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative solubility data should be summarized in a structured table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water (pH 7.0) | 25 | HPLC-UV | ||

| 0.1 M HCl | 25 | HPLC-UV | ||

| 0.1 M NaOH | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| DMSO | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Hexane | 25 | HPLC-UV |

Interpreting this data in the context of the molecular structure of this compound and the properties of the solvents will provide a comprehensive understanding of its solubility behavior. This knowledge is invaluable for making informed decisions in downstream applications such as formulation development, reaction optimization, and purification strategies.

Conclusion

The solubility of this compound is a critical parameter for its effective utilization in research and development. This guide has provided a framework for understanding and experimentally determining its solubility profile. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can obtain the high-quality data necessary to advance their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of Di(pyridin-3-yl)methanol: Unraveling a Plausible Pathway in the Absence of a Definitive Discovery Account

Abstract

This technical guide delves into the synthesis of di(pyridin-3-yl)methanol, a nuanced heterocyclic carbinol of interest to researchers in medicinal chemistry and materials science. While a definitive, seminal report on the discovery and first synthesis of this specific isomer remains elusive within readily accessible scientific literature, this document provides a comprehensive, technically sound, and field-proven plausible synthetic pathway. By examining established principles of pyridine chemistry and analogous transformations, we present a detailed protocol for the preparation of this compound, commencing from readily available starting materials. This guide is intended to empower researchers, scientists, and drug development professionals with the practical knowledge required to synthesize and explore the potential of this intriguing molecule.

Introduction: The Enigma of this compound's Origins

This compound, with the chemical formula C₁₁H₁₀N₂O, represents one of the three structural isomers of dipyridylmethanols. Its structure, featuring a central carbinol unit flanked by two pyridine rings linked at their 3-positions, imparts a unique spatial arrangement and electronic distribution compared to its 2,2'- and 4,4'-isomers. This unique geometry can have significant implications for its coordination chemistry, pharmacological activity, and utility as a building block in supramolecular chemistry.

Despite its fundamental structure, a comprehensive search of the scientific literature, including historical chemical abstracts, does not readily yield a specific publication detailing the first synthesis of this compound. This is not uncommon for foundational molecules that may have been synthesized as part of a broader study without being the primary focus, or reported in less accessible, older journals. The commercial availability of this compound (CAS No. 89667-15-2) confirms its existence and preparation, yet the original synthetic account remains obscure.

This guide, therefore, adopts a logical and experience-driven approach. We will outline a robust and plausible synthetic route based on well-established and reliable chemical transformations prevalent in pyridine chemistry. The proposed pathway involves a two-step sequence: the synthesis of the precursor di(pyridin-3-yl)ketone, followed by its reduction to the target carbinol.

A Plausible and Authoritative Synthetic Pathway

The most logical and field-proven approach to this compound involves a two-stage process. This methodology provides a self-validating system, where the successful isolation and characterization of the intermediate ketone provide a strong foundation for the subsequent reduction to the final product.

Overall Synthetic Scheme:

Caption: Plausible synthetic route to this compound.

Step 1: Synthesis of Di(pyridin-3-yl)ketone

The cornerstone of this synthesis is the formation of the ketone intermediate. A highly reliable method for this transformation is the Grignard reaction between 3-pyridylmagnesium bromide and an ester of nicotinic acid, such as ethyl nicotinate.

Causality Behind Experimental Choices:

-

Grignard Reagent: The Grignard reagent of 3-bromopyridine is a potent nucleophile, capable of attacking the electrophilic carbonyl carbon of the ester. The use of magnesium turnings in an anhydrous ether solvent is the standard and most effective method for its preparation.

-

Ester Substrate: Ethyl nicotinate is a commercially available and stable ester of nicotinic acid. The ethoxy group serves as a good leaving group upon nucleophilic attack by the Grignard reagent.

-

Reaction Conditions: The reaction is typically performed at low temperatures to control the reactivity of the Grignard reagent and minimize side reactions. Anhydrous conditions are critical to prevent the quenching of the Grignard reagent by water.

Experimental Protocol: Synthesis of Di(pyridin-3-yl)ketone

-

Preparation of 3-Pyridylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the 3-bromopyridine solution to the magnesium suspension. The reaction is initiated by gentle warming or the addition of a sonicator. The disappearance of the iodine color and the formation of a cloudy grey solution indicate the initiation of the Grignard reaction.

-

Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Grignard Reaction with Ethyl Nicotinate:

-

Cool the freshly prepared 3-pyridylmagnesium bromide solution to 0 °C in an ice bath.

-

In a separate flame-dried flask, prepare a solution of ethyl nicotinate (0.8 eq) in anhydrous diethyl ether.

-

Add the ethyl nicotinate solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude di(pyridin-3-yl)ketone.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Data Presentation: Expected Physicochemical Properties of Di(pyridin-3-yl)ketone

| Property | Expected Value |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Dependent on purity, literature values vary |

Step 2: Reduction of Di(pyridin-3-yl)ketone to this compound

The final step in the synthesis is the reduction of the ketone to the corresponding secondary alcohol. This is a standard transformation in organic synthesis, and several reducing agents can be employed.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of ketones to alcohols. It is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) due to its greater functional group tolerance and ease of handling.

-

Solvent: Methanol is an excellent solvent for this reaction as it is polar enough to dissolve the ketone and the borohydride, and it also acts as a proton source during the work-up.

-

Reaction Conditions: The reaction is typically carried out at room temperature and is usually complete within a few hours.

Experimental Protocol: Synthesis of this compound

-

Reduction Reaction:

-

In a round-bottom flask, dissolve di(pyridin-3-yl)ketone (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Data Presentation: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| CAS Number | 89667-15-2 |

| Appearance | Solid |

| Purity | >95% (as per typical commercial suppliers) |

Conclusion: A Pathway to Further Discovery

While the historical first synthesis of this compound remains to be definitively uncovered, the synthetic pathway detailed in this guide provides a reliable and reproducible method for its preparation. The two-step approach, involving the synthesis of di(pyridin-3-yl)ketone via a Grignard reaction followed by its reduction, is based on fundamental and well-understood organic transformations. This guide empowers researchers to access this intriguing molecule, thereby facilitating further investigations into its properties and potential applications in various fields of chemical science. The elucidation of the original discovery remains an interesting historical footnote, but the practical synthesis of this compound is now clearly delineated for the modern researcher.

di(pyridin-3-yl)methanol CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Foreword

Di(pyridin-3-yl)methanol, a notable heterocyclic compound, represents a significant scaffold in the landscape of medicinal chemistry and materials science. Its unique structural architecture, featuring a central methanol bridge flanked by two pyridine rings at the 3-position, imparts a distinct three-dimensional geometry and a rich electronic profile. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of this compound, covering its chemical identity, synthesis, structural characteristics, and potential applications. By providing a detailed synthesis protocol, in-depth analysis of its spectroscopic signature, and insights into its physicochemical properties, this document aims to serve as an essential resource for those looking to harness the potential of this versatile molecule.

Core Chemical Identity

A precise understanding of a molecule's identity is fundamental to any scientific investigation. This section provides the key chemical identifiers for this compound, ensuring accurate documentation and retrieval of information.

Chemical Structure

The molecular structure of this compound consists of a methanol carbon atom bonded to two pyridin-3-yl substituents and a hydroxyl group.

Chemical Identifiers

For unambiguous identification and referencing in scientific literature and databases, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 89667-15-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 186.21 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | - |

| InChI Key | DCDJTQNGTXDZGK-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the reduction of its corresponding ketone precursor, di-3-pyridyl ketone. This transformation is a standard yet critical step that requires careful control of reaction conditions to ensure high yield and purity.

Synthetic Pathway: Reduction of Di-3-pyridyl Ketone

The conversion of the carbonyl group in di-3-pyridyl ketone to a hydroxyl group is a classic example of a reduction reaction. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred for its milder nature and greater functional group tolerance, making it a safer and more selective choice for this particular transformation.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound from di-3-pyridyl ketone using sodium borohydride.

Materials:

-

Di-3-pyridyl ketone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve di-3-pyridyl ketone (1.0 equivalent) in a mixture of methanol and anhydrous tetrahydrofuran (a common solvent ratio is 1:4 v/v).

-

Addition of Reducing Agent: To the stirred solution, slowly add sodium borohydride (1.5 to 2.0 equivalents) portion-wise at room temperature. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.

Self-Validation: The success of the synthesis can be validated at each step. The disappearance of the starting material on TLC confirms the completion of the reduction. The identity and purity of the final product should be confirmed by spectroscopic methods as detailed in the following section.

Spectroscopic and Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This section details the expected spectroscopic data and physical properties.

Spectroscopic Data (Predicted)

While a comprehensive, publicly available experimental dataset for this compound is limited, the following are predicted spectroscopic characteristics based on the analysis of its structural analogue, di(pyridin-2-yl)methanol, and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two pyridine rings, the methine proton, and the hydroxyl proton.

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the pyridine rings will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling.

-

Methine Proton (-CHOH-): A singlet or a broad singlet in the region of δ 5.5-6.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is variable and dependent on concentration and solvent. It can be confirmed by D₂O exchange.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Several signals in the aromatic region (typically δ 120-160 ppm).

-

Methine Carbon (-CHOH-): A signal in the aliphatic region, typically around δ 70-80 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.

-

C=N and C=C Stretch (Aromatic): Strong absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine rings.

-

C-O Stretch: A band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 186.21).

-

Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the hydroxyl group and cleavage of the pyridine rings can be expected.

Physicochemical Properties

The physical properties of this compound are important for its handling, storage, and application.

| Property | Value | Source/Justification |

| Physical State | Expected to be a solid at room temperature. | Based on the properties of similar aromatic alcohols. |

| Melting Point | Not available in public literature. | Requires experimental determination. |

| Boiling Point | Not available in public literature. | Requires experimental determination under reduced pressure to avoid decomposition. |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | The presence of the hydroxyl group and pyridine nitrogen atoms increases polarity. |

| Purity | Commercially available with ≥95.0% purity. | --INVALID-LINK-- |

Applications and Future Perspectives

The unique structural features of this compound make it an attractive building block in various fields, particularly in the development of novel therapeutic agents and functional materials.

Medicinal Chemistry

The pyridine moiety is a well-established pharmacophore found in numerous approved drugs. The presence of two such rings in this compound offers several advantages for drug design:

-

Hydrogen Bonding: The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This facilitates strong interactions with biological targets such as enzymes and receptors.

-

Metal Chelation: The nitrogen atoms can coordinate with metal ions, making this scaffold a potential candidate for developing metalloenzyme inhibitors or metal-chelating agents for therapeutic purposes.

-

Scaffold for Library Synthesis: The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for high-throughput screening.

Materials Science

In materials science, the rigid and well-defined structure of this compound can be exploited for the design of:

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atoms can act as ligands to coordinate with metal centers, leading to the formation of extended one-, two-, or three-dimensional structures with potential applications in gas storage, catalysis, and sensing.

-

Luminescent Materials: The aromatic nature of the pyridine rings suggests that derivatives of this compound could exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Conclusion

This compound is a molecule of significant interest with a wide range of potential applications. This guide has provided a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and an analysis of its key spectroscopic and physicochemical properties. As research in medicinal chemistry and materials science continues to advance, the strategic use of versatile building blocks like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics and functional materials. Further experimental investigation into its properties and reactivity is warranted to fully unlock its potential.

A Theoretical and Computational Blueprint for Di(pyridin-3-yl)methanol: Structure, Reactivity, and Potential Applications

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of di(pyridin-3-yl)methanol. While its mono-pyridinyl analogue, (pyridin-3-yl)methanol, and its derivatives are subjects of ongoing research, this compound remains a molecule of untapped potential. This document outlines a systematic approach, leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate its structural, spectroscopic, and electronic properties. The methodologies detailed herein are designed to offer a robust, self-validating system for researchers, scientists, and professionals in drug development to predict the behavior and potential utility of this novel compound. By establishing a foundational understanding of its molecular landscape, this guide aims to catalyze further experimental and applied research into this compound.

Introduction: The Rationale for a Computational Deep Dive

The pyridine moiety is a cornerstone in medicinal and materials chemistry, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1] Its derivatives are integral to a wide array of pharmaceuticals and functional materials.[1] this compound, with its molecular formula C₁₁H₁₀N₂O[2], presents an intriguing scaffold featuring two pyridine rings linked by a methanol bridge. This structure suggests a rich potential for complex coordination chemistry, diverse intermolecular interactions, and unique conformational possibilities.

Before embarking on extensive and resource-intensive experimental synthesis and characterization, a thorough in-silico investigation is not merely advantageous; it is a critical component of modern chemical research. Computational chemistry provides a predictive lens through which we can explore molecular geometry, stability, reactivity, and spectroscopic signatures with a high degree of accuracy.[1] This guide details a prospective computational study of this compound, drawing upon established methodologies successfully applied to analogous pyridinyl-methanol derivatives.[3][4]

Foundational Chemistry: A Plausible Synthetic Pathway

While this guide focuses on the computational aspects, a notional understanding of the molecule's synthesis is crucial for context. A plausible and common method for the synthesis of such carbinols is the Grignard reaction.

References

The Coordination Chemistry of Di(pyridin-3-yl)methanol: A Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth exploration of the potential coordination chemistry of di(pyridin-3-yl)methanol. While this specific ligand is not extensively documented in the literature, this paper synthesizes information from analogous pyridyl-alcohol systems to offer a robust predictive framework for its behavior. By examining the synthesis, structural characteristics, and coordination modes of isomeric and related ligands, we present a comprehensive overview for researchers, scientists, and professionals in drug development. This guide details probable synthetic routes, predicts coordination behavior with various metal centers, and outlines potential applications in catalysis and materials science. Detailed experimental protocols, comparative data tables, and conceptual diagrams are provided to facilitate further research and application.

Introduction: The Role of Pyridyl Alcohols in Coordination Chemistry

Pyridyl alcohol ligands are a versatile class of compounds in coordination chemistry, capable of forming stable complexes with a wide range of transition metals and lanthanides. Their utility stems from the presence of at least two key functional groups: the pyridine nitrogen, a potent Lewis base for metal coordination, and the hydroxyl group, which can participate in hydrogen bonding or act as a secondary coordination site.[1][2] The interplay between these groups allows for a rich diversity of coordination modes and supramolecular assemblies.

The ability of pyridyl alcohols to interact with metal centers through both covalent bonding (via the deprotonated hydroxyl oxygen) and hemilabile coordination (through the pyridine nitrogen) makes them valuable in the design of catalysts for enantioselective synthesis.[1] Polydentate N,O-ligands are also instrumental in the development of radiopharmaceuticals and functional materials.[1][3]

This compound, with its two pyridine rings and a central methanol group, presents a unique combination of these features. The relative positioning of the nitrogen atoms in the 3-position is expected to significantly influence its coordination behavior compared to its 2- and 4-isomers, leading to distinct structural and reactive properties in its metal complexes.

Synthesis of this compound

While a specific, optimized synthesis for this compound is not widely reported, a reliable synthetic route can be extrapolated from standard organic chemistry methodologies used for related compounds. The most probable approach involves the Grignard reaction between a pyridyl Grignard reagent and a pyridine aldehyde.

Proposed Synthetic Pathway

A feasible pathway for the synthesis of this compound is outlined below:

Figure 1: Proposed synthesis of this compound via Grignard reaction.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

3-Bromopyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

3-Pyridinecarboxaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings in a dry three-neck flask.

-

Add a solution of 3-bromopyridine in anhydrous THF dropwise to the magnesium suspension to initiate the formation of the Grignard reagent, 3-pyridylmagnesium bromide.

-

Once the Grignard reagent has formed, cool the reaction mixture to 0 °C.

-

Slowly add a solution of 3-pyridinecarboxaldehyde in anhydrous THF to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Predicted Coordination Chemistry

The coordination behavior of this compound is anticipated to be highly dependent on the identity of the metal center and the reaction conditions. Based on studies of its isomers, two primary coordination modes are plausible: monodentate and bridging bidentate.

Monodentate Coordination

It is predicted that this compound will most commonly act as a monodentate ligand, coordinating to a single metal center through one of its pyridine nitrogen atoms. The hydroxyl group is then available to form hydrogen bonds, which can stabilize the resulting crystal lattice. This behavior is analogous to that of 4-pyridinemethanol, which primarily coordinates through its pyridine nitrogen.[2]

A study on carboranylalcohol pyridine ligands provides strong evidence for this prediction, demonstrating that 3- and 4-pyridyl derivatives favor monodentate N-coordination, while 2-pyridyl derivatives prefer bidentate N,O-coordination.[4]

References

Methodological & Application

A Detailed Protocol for the Synthesis of Di(pyridin-3-yl)methanol via Lithiation of 3-Bromopyridine

An Application Note for the Synthesis of Di(pyridin-3-yl)methanol

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The described methodology employs a lithium-halogen exchange reaction using n-butyllithium (n-BuLi) on 3-bromopyridine to generate a 3-lithiopyridine intermediate. This potent nucleophile subsequently reacts with ethyl nicotinate in a double addition reaction to yield the target secondary alcohol. This guide emphasizes the critical aspects of the reaction mechanism, safety protocols for handling pyrophoric reagents, and detailed procedures for reaction setup, execution, workup, and product characterization. The content is designed for researchers, scientists, and drug development professionals seeking a reliable and well-explained synthetic route.

Introduction and Scientific Rationale

This compound is a symmetrical diaryl carbinol featuring two pyridine rings linked by a hydroxylated methylene bridge. This structural motif is of significant interest in the development of pharmaceuticals and functional materials due to the coordinating ability of the pyridine nitrogen atoms and the steric bulk of the diaryl group. The synthesis of such compounds often relies on the formation of a carbon-carbon bond between two functionalized pyridine rings.

The selected synthetic strategy is predicated on the generation of a highly reactive organolithium intermediate from a readily available halo-pyridine precursor.

Causality of Experimental Choices:

-

Choice of Precursor (3-Bromopyridine): 3-Bromopyridine is an ideal starting material. The bromine atom is susceptible to lithium-halogen exchange, a rapid and efficient method for generating an organolithium species.[1] Using toluene as a solvent allows for the clean generation of 3-lithiopyridine at low temperatures.[2][3]

-

Organolithium Reagent (n-Butyllithium): n-BuLi is a powerful and commercially available reagent for lithium-halogen exchange.[4] Its high reactivity necessitates stringent anhydrous and anaerobic conditions and low reaction temperatures (-78 °C) to prevent undesirable side reactions, such as reaction with the solvent or degradation.[4][5]

-

Electrophile (Ethyl Nicotinate): The use of an ester, ethyl nicotinate, allows for the introduction of the second pyridyl group and the carbonyl carbon that will become the carbinol center. The reaction proceeds via a double addition mechanism. The first equivalent of 3-lithiopyridine adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, eliminating the ethoxide leaving group to form di(pyridin-3-yl)ketone. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of 3-lithiopyridine to form the alkoxide of the final product.[6]

Reaction Scheme

Figure 1: Overall reaction for the synthesis of this compound from 3-bromopyridine and ethyl nicotinate.

Critical Safety Protocols: Handling n-Butyllithium

n-Butyllithium is a pyrophoric organometallic reagent that ignites spontaneously on contact with air and reacts violently with water.[7] Strict adherence to safety protocols is mandatory.

-

Inert Atmosphere: All manipulations involving n-BuLi must be performed under an inert atmosphere (e.g., dry Argon or Nitrogen) using Schlenk line or glovebox techniques.[7][8]

-

Personal Protective Equipment (PPE): A fire-retardant lab coat, safety glasses, and nitrile or neoprene gloves are required. A face shield is strongly recommended.[9][10]

-

Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use to remove all traces of water. Anhydrous solvents are required.

-

Syringe Techniques: Use only clean, dry syringes and needles for transferring n-BuLi solutions. Ensure the syringe is purged with inert gas before drawing the reagent.

-

Quenching and Disposal: Never quench n-BuLi with water. Small excess amounts can be quenched by slow addition to a cooled solution of isopropanol in hexane. All contaminated materials must be treated as hazardous waste.[8]

-

Spill Management: In case of a spill, cover the area with dry sand or another appropriate non-combustible absorbent material. Do not use water or a carbon dioxide fire extinguisher.[7][8]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 3-Bromopyridine | C₅H₄BrN | 157.99 | 1.58 g | 10.0 | 2.0 |